

Technical Guide: Spectroscopic and Synthetic Analysis of 2-((chloromethyl)thio)quinoline

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Compound of Interest

Compound Name: Quinoline, 2-((chloromethyl)thio)
Cat. No.: B12658589

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Disclaimer: Direct experimental spectroscopic data for the target compound, 2- ((chloromethyl)thio)quinoline, is not readily available in the public domain based on comprehensive searches of scientific literature and chemical databases. This guide, therefore, provides a predictive analysis based on the spectroscopic data of structurally similar compounds and outlines a plausible synthetic route for its preparation and subsequent characterization. This information is intended to serve as a foundational resource for researchers actively engaged in the synthesis and analysis of novel quinoline derivatives.

Predicted Spectroscopic Data of 2-((chloromethyl)thio)quinoline

The spectroscopic characteristics of 2-((chloromethyl)thio)quinoline can be inferred from its structural analogues, primarily 2-(chloromethyl)quinoline and quinoline-2-thiol. The introduction of the thioether linkage and the chloromethyl group will influence the chemical shifts and vibrational frequencies in predictable ways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the chloromethyl protons (-S-CH₂-Cl), likely in the range of δ 4.5-5.5 ppm. The aromatic protons on the quinoline ring will appear in the typical downfield region of δ 7.0-8.5 ppm, with coupling patterns consistent with a 2-substituted quinoline system.



 13 C NMR: The carbon spectrum will feature a signal for the chloromethyl carbon, anticipated around δ 40-50 ppm. The carbon atom of the quinoline ring attached to the sulfur (C2) will experience a shift, and the remaining aromatic carbons will resonate in the δ 120-150 ppm range.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI-MS) is expected to show a molecular ion peak (M⁺). Key fragmentation patterns would likely involve the loss of the chloromethyl group ([M-CH₂Cl]⁺) and cleavage of the C-S bond. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature for fragments containing the chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrations of the quinoline ring system. Key absorptions would include C-H stretching of the aromatic ring (~3050 cm⁻¹), C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H out-of-plane bending in the 900-700 cm⁻¹ range. The C-Cl stretching vibration of the chloromethyl group is expected to appear in the 800-600 cm⁻¹ region.

Spectroscopic Data of Analogous Compounds

For reference, the following tables summarize the available spectroscopic data for the related compounds: 2-(chloromethyl)quinoline and quinoline-2-thiol.

Spectroscopic Data for 2-(chloromethyl)quinoline

Parameter	Value
Molecular Formula	C10H8CIN
Molecular Weight	177.63 g/mol
¹H NMR	Data not explicitly detailed in search results.
¹³ C NMR	Data not explicitly detailed in search results.
Mass Spectrum (GC-MS)	Available through various databases.[1]
IR Spectrum	Data available.



Spectroscopic Data for Quinoline-2-thiol

Parameter	Value
Molecular Formula	C ₉ H ₇ NS
Molecular Weight	161.23 g/mol
¹H NMR	Data available in the literature.
¹³ C NMR	Data available in the literature.
UV-Vis Spectrum	Data has been reported.[2]
IR Spectrum	Data has been reported.[2]

Proposed Synthetic Protocol

A viable synthetic route to 2-((chloromethyl)thio)quinoline involves the S-alkylation of quinoline-2-thiol with a suitable chloromethylating agent.

Reaction: Quinoline-2-thiol + Chloromethylating Agent → 2-((chloromethyl)thio)quinoline

Proposed Methodology:

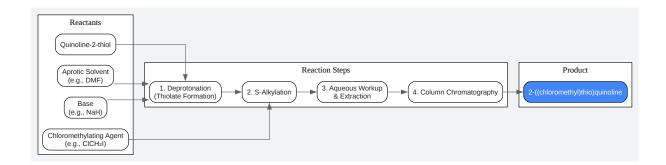
- Deprotonation: Quinoline-2-thiol (1 equivalent) is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. A base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents), is added portion-wise at 0 °C to deprotonate the thiol and form the more nucleophilic thiolate.
- Alkylation: A chloromethylating agent, such as chloroiodomethane or bis(chloromethyl) ether
 (1.1 equivalents), is added dropwise to the solution while maintaining the temperature at 0
 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a
 specified time (typically monitored by TLC until completion).
- Workup: The reaction is quenched by the addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.



 Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-((chloromethyl)thio)quinoline.

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 2-((chloromethyl)thio)quinoline.



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Caption: Proposed synthesis workflow for 2-((chloromethyl)thio)quinoline.

Signaling Pathways and Biological Activity

There is no information available in the searched scientific literature regarding the biological activity or involvement in any signaling pathways for 2-((chloromethyl)thio)quinoline. The biological effects of this compound would need to be determined through future in vitro and in vivo studies.



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References

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